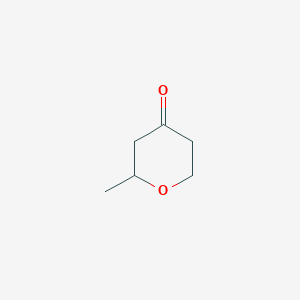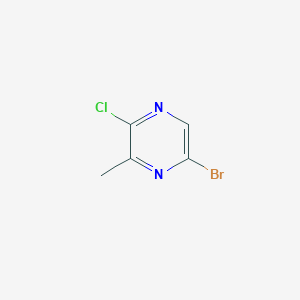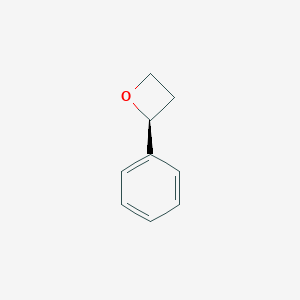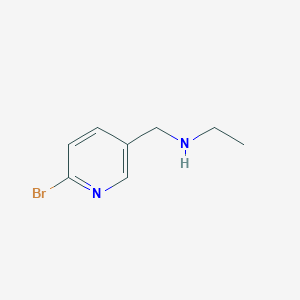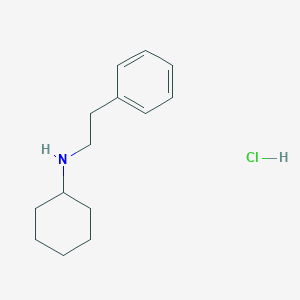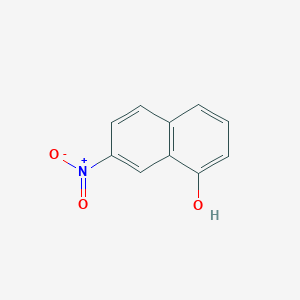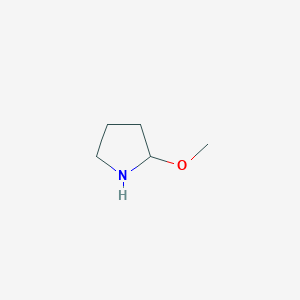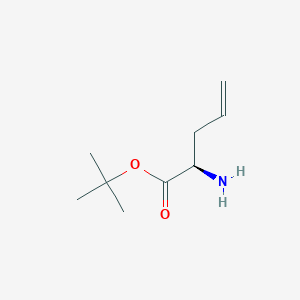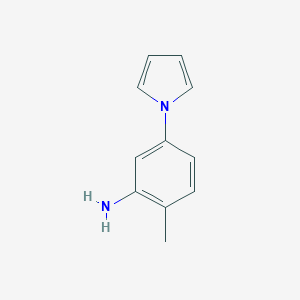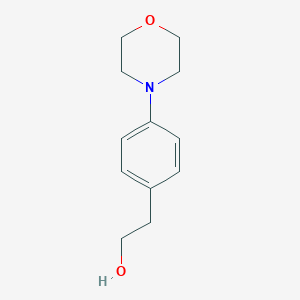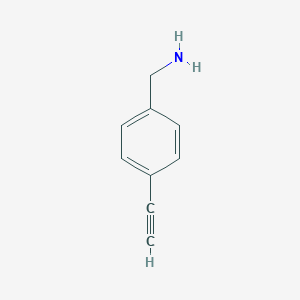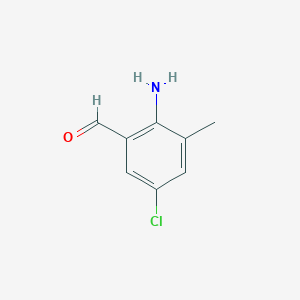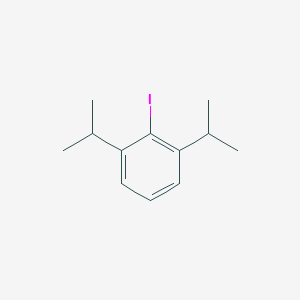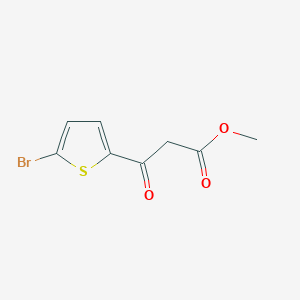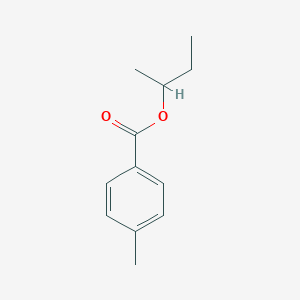
Benzoic acid, 4-methyl-, 1-methylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-methyl-, 1-methylpropyl ester, also known as isoamyl p-methyl benzoate, is a colorless liquid with a fruity odor. It is commonly used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. However, it also has potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-methyl-, 1-methylpropyl ester p-methyl benzoate is not well understood, but it is believed to act as a volatile attractant for insects. It may also have other effects on insect behavior and physiology that are not yet fully understood.
Efectos Bioquímicos Y Fisiológicos
Isoamyl p-methyl benzoate has not been extensively studied for its biochemical and physiological effects, but it is not believed to have significant toxicity or adverse effects on human health. It is generally regarded as safe for use in food and cosmetics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzoic acid, 4-methyl-, 1-methylpropyl ester p-methyl benzoate in lab experiments is that it is a relatively simple compound that can be synthesized in large quantities. It is also relatively stable and has a long shelf life. However, its limited use in scientific research means that there may be some unknown effects or limitations that have not yet been discovered.
Direcciones Futuras
There are several potential future directions for research on Benzoic acid, 4-methyl-, 1-methylpropyl ester p-methyl benzoate. One area of interest is in developing more effective insect traps or repellents based on its attractive properties for certain species of fruit flies. Other potential applications include using it as a model compound for studying the effects of esters on other insect species or for investigating the mechanisms of insect behavior and physiology more broadly.
Métodos De Síntesis
Isoamyl p-methyl benzoate can be synthesized through a reaction between p-methyl benzoic acid and Benzoic acid, 4-methyl-, 1-methylpropyl ester alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions and the product is purified through distillation.
Aplicaciones Científicas De Investigación
Isoamyl p-methyl benzoate has been used in scientific research as a model compound for studying the effects of esters on insects. In particular, it has been shown to have attractive properties for certain species of fruit flies, which has led to its use in developing traps for pest control.
Propiedades
Número CAS |
100556-51-2 |
|---|---|
Nombre del producto |
Benzoic acid, 4-methyl-, 1-methylpropyl ester |
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
butan-2-yl 4-methylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-4-10(3)14-12(13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |
Clave InChI |
AYASXGIVXFMQBW-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C1=CC=C(C=C1)C |
SMILES canónico |
CCC(C)OC(=O)C1=CC=C(C=C1)C |
Sinónimos |
Benzoic acid, 4-Methyl-, 1-Methylpropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



